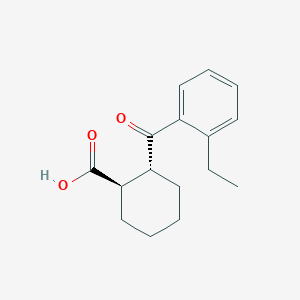

trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

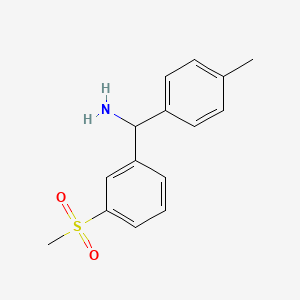

The compound trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid is a derivative of cyclohexane, a six-membered cyclic alkane, which is modified by the addition of a 2-ethylbenzoyl group and a carboxylic acid group at the first and second positions, respectively. This structure is part of a broader class of trans-1,2-disubstituted cyclohexanes, which are of interest due to their optical activity and potential applications in organic synthesis and pharmaceuticals.

Synthesis Analysis

The synthesis of related trans-cyclohexane derivatives has been explored in several studies. For instance, optically active trans-2-aminocyclohexanecarboxylic acids and their derivatives have been prepared through preferential crystallization of racemic compounds, followed by various reactions to introduce different substituents . Another study reports the synthesis of trans-4-ethylcyclohexylcarboxylic acid by hydrogenation of 4-ethylbenzoic acid using ruthenium/carbon catalysts, followed by isomerization . Additionally, the synthesis of trans-cyclohexanedicarboxylic acid from cis-1,2-cyclohexanedicarboxylic anhydride through isomerization and chemical resolution has been optimized, achieving high yields and enantiomeric excess .

Molecular Structure Analysis

The molecular structure of trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid would be characterized by the trans-configuration of substituents at the cyclohexane ring, which significantly influences its physical and chemical properties. The trans-configuration can be confirmed through spectroscopic methods such as NMR, as demonstrated in the synthesis of related compounds .

Chemical Reactions Analysis

The chemical reactivity of trans-cyclohexane derivatives can be quite diverse. For example, trans-2-aminocyclohexanecarboxylic acids have been used to prepare various active trans-1,2-disubstituted cyclohexanes, which were further reacted with nitrous acid to yield hydroxy compounds . These reactions highlight the potential of trans-cyclohexane derivatives to undergo a variety of chemical transformations, which could be applicable to trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of trans-cyclohexane derivatives are influenced by their molecular structure. The trans-configuration often leads to higher stability and can affect the compound's boiling point, melting point, solubility, and optical rotation. The mass spectra of t-butylcyclohexanecarboxylic acids have been studied, revealing characteristic fragmentation patterns that differ between cis- and trans-isomers . These properties are essential for the identification and application of these compounds in various fields.

科学研究应用

Synthesis and Structural Studies

Research on cyclohexane derivatives, including efforts to synthesize and analyze the mass spectra of various cyclohexanecarboxylic acids, reveals the complexity and potential of these compounds in chemical synthesis. For example, studies have demonstrated the preparation of cis- and trans-isomers starting from corresponding benzoic acids, highlighting the influence of transition metal catalysts on isomer stability during hydrogenation processes (Bekkum et al., 2010).

Heterocyclic Compound Synthesis

Significant work has been done in synthesizing saturated and unsaturated heterocyclic compounds, where trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid analogs serve as key intermediates. For instance, the acid has been used in reactions with hydrazine and ethylenediamine to yield various diastereomeric compounds, illustrating the acid's versatility in creating complex molecular architectures (Sohár et al., 2004).

Advanced Materials and Plasticizers

Research into new generation plasticizers has identified compounds related to trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid as key components. These studies focus on improving the flexibility of polymers while reducing toxic effects, demonstrating the potential of cyclohexane derivatives in environmentally friendly material applications (Dziwiński et al., 2017).

Stereochemistry and Conformational Analysis

The stereochemical properties and conformational preferences of cyclohexanedicarboxylic acid derivatives, closely related to trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid, have been extensively studied. These investigations provide insight into the compounds' optical rotatory properties and contribute to the development of stereoregular polymers with specific applications in material science (Overberger et al., 2007).

属性

IUPAC Name |

(1R,2R)-2-(2-ethylbenzoyl)cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O3/c1-2-11-7-3-4-8-12(11)15(17)13-9-5-6-10-14(13)16(18)19/h3-4,7-8,13-14H,2,5-6,9-10H2,1H3,(H,18,19)/t13-,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVZQNSPGNBIDLO-ZIAGYGMSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C(=O)C2CCCCC2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=CC=C1C(=O)[C@@H]2CCCC[C@H]2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641361 |

Source

|

| Record name | (1R,2R)-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid | |

CAS RN |

733742-76-2 |

Source

|

| Record name | (1R,2R)-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(Thien-2-ylmethyl)piperid-4-yl]methanol](/img/structure/B1345304.png)

![2-[4-(5-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol](/img/structure/B1345317.png)

![(2Z)-2-[(2E)-3-(2-furyl)prop-2-en-1-ylidene]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B1345331.png)

![4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}aniline](/img/structure/B1345335.png)